molecular formula C21H17ClFN5O B2365442 1-(4-chlorobenzyl)-N~4~-(4-fluoro-2-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251580-41-2

1-(4-chlorobenzyl)-N~4~-(4-fluoro-2-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2365442
M. Wt: 409.85
InChI Key: BMJNXXJPAMTVMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzyl)-N~4~-(4-fluoro-2-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H17ClFN5O and its molecular weight is 409.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Antitumor and Antimicrobial Agents

One study described the synthesis of novel N-arylpyrazole-containing enaminones, which were used as key intermediates to afford various derivatives with potential antitumor and antimicrobial activities. These compounds exhibited cytotoxic effects against human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil, a standard in cancer treatment. This highlights the compound's utility in the development of new anticancer and antimicrobial agents (S. Riyadh, 2011).

Analysis of Intermolecular Interactions

Another study focused on the synthesis and characterization of biologically active 1,2,4-triazole derivatives, examining their intermolecular interactions through crystallography and quantum mechanical calculations. This research contributes to understanding the structural requirements for biological activity and could inform the design of new drugs with enhanced efficacy (R. Shukla et al., 2014).

Development of Anti-Influenza Agents

Research into benzamide-based 5-aminopyrazoles and their derivatives showed remarkable antiavian influenza virus activity. This study not only provided a new route to the synthesis of these compounds but also identified several with significant antiviral activities, demonstrating the potential of such compounds in treating viral infections (A. Hebishy et al., 2020).

Exploration of Synthetic Routes

The synthesis and characterization of "research chemicals" related to synthetic cannabinoids revealed insights into the structural variety of these compounds and their potential pharmacological activities. This work underscores the importance of accurate characterization in developing new therapeutic agents and highlights the risk of mislabeling in the research chemical market (Gavin McLaughlin et al., 2016).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(4-fluoro-2-methylphenyl)-5-pyrrol-1-yltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN5O/c1-14-12-17(23)8-9-18(14)24-20(29)19-21(27-10-2-3-11-27)28(26-25-19)13-15-4-6-16(22)7-5-15/h2-12H,13H2,1H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJNXXJPAMTVMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N4C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-N~4~-(4-fluoro-2-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

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